![molecular formula C5H8N2O2 B1465229 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol CAS No. 1311316-81-0](/img/structure/B1465229.png)
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
Overview
Description
“1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol” is a compound with the molecular formula C4H6N2O2 . It’s also known as “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol”.
Synthesis Analysis
Oxadiazoles, including 1,3,4-oxadiazoles, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of 1,2,4-oxadiazole ring involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 114.1 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Antibacterial Activity
1,3,4-Oxadiazole derivatives have been reported to exhibit significant antibacterial activity . The presence of the 1,3,4-oxadiazole ring in the structure of these compounds contributes to their antibacterial properties.
Antifungal Activity
In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives also show antifungal activity . This makes them valuable in the development of new antifungal drugs.
Analgesic and Anti-inflammatory Properties
Compounds containing 1,3,4-oxadiazole cores have been found to possess analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.
Antiviral Properties
1,3,4-Oxadiazole derivatives have also been reported to exhibit antiviral properties . This opens up possibilities for their use in the development of new antiviral drugs.
Anticancer Activity
1,3,4-Oxadiazole derivatives have shown potential as anticancer agents . Their ability to inhibit the growth of cancer cells makes them promising candidates for cancer therapy.
Antihypertensive Properties
These compounds have also been found to have antihypertensive properties . This suggests they could be used in the treatment of high blood pressure.
Anticonvulsant Properties
1,3,4-Oxadiazole derivatives have been reported to exhibit anticonvulsant properties . This indicates potential applications in the treatment of epilepsy and other seizure disorders.
Anti-diabetic Properties
Finally, 1,3,4-oxadiazole derivatives have also shown anti-diabetic properties . This suggests potential applications in the treatment of diabetes.
Safety and Hazards
Future Directions
Oxadiazoles, including 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, have potential applications in various fields due to their wide range of biological activities . Future research could focus on exploring these activities further and developing new synthesis methods for complex structures containing oxadiazole rings .
Mechanism of Action
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms. They have been found to exhibit a variety of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .
The exact mechanism of action would depend on the specific compound and its targets within the body. For example, some 1,3,4-oxadiazoles might interact with certain enzymes or receptors, altering their function and leading to the observed biological effects .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, would also depend on the specific compound. Factors such as the compound’s solubility, stability, and molecular size could all influence its pharmacokinetics .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and effective under certain conditions .
properties
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWYKIMDAACPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
CAS RN |
1311316-81-0 | |
Record name | 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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